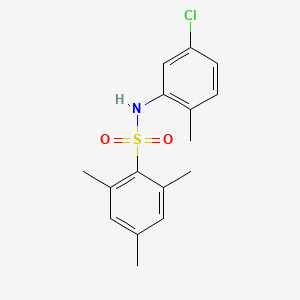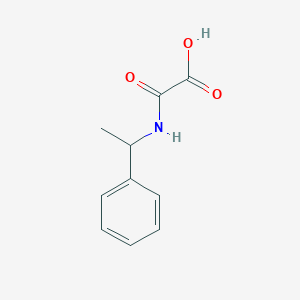
4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid, also known as DMAPA or Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a white crystalline solid with a molecular formula of C12H15NO3 and a molar mass of 221.25 g/mol. DMAPA is synthesized by the reaction of malonic acid with dimethylamine and acetic anhydride, and it has various applications in organic synthesis, medicinal chemistry, and material science.
作用机制
The mechanism of action of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. This compound can form a complex with carboxylic acids and activate them towards nucleophilic attack by other reagents. The catalytic activity of this compound is enhanced by its ability to form hydrogen bonds with the reactants.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not considered to be a hazardous substance. This compound is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid has several advantages as a reagent in organic synthesis, including its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition and reduced yield. This compound should be stored in a dry and air-tight container to maintain its stability.
未来方向
There are several potential future directions for the use of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid in scientific research. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area of interest is the application of this compound in the synthesis of functional materials, such as polymers and nanoparticles. Additionally, further studies on the mechanism of action of this compound could lead to the development of more efficient catalytic systems.
合成方法
The synthesis of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid involves the reaction of malonic acid with dimethylamine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield this compound. The yield of this compound can be improved by using a higher concentration of dimethylamine and a lower reaction temperature.
科学研究应用
4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It is commonly used as a reagent for the esterification and amidation of carboxylic acids, as well as for the synthesis of beta-keto esters and beta-lactams. This compound has also been used in the synthesis of pharmaceuticals, such as anti-tumor agents and anti-inflammatory drugs.
属性
IUPAC Name |
4-(dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(12(16)17,9-11(15)14(2)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYNPFIFGAZSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)






![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

